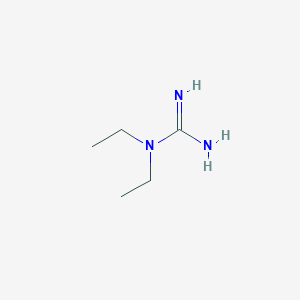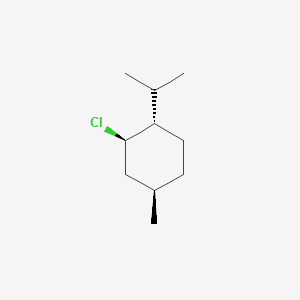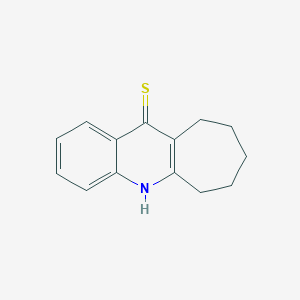
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as Z-CPM and is a member of the cyclopentenone family. Z-CPM is a yellow-colored liquid that is highly reactive and can undergo several chemical reactions.
Mecanismo De Acción
The mechanism of action of Z-CPM is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. Z-CPM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It is also believed to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
Z-CPM has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress. Z-CPM has also been shown to have a protective effect on the liver and to improve glucose metabolism. Additionally, Z-CPM has been shown to have an anti-cancer effect, and several studies have investigated its potential as a chemopreventive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Z-CPM in lab experiments include its relatively simple synthesis method, its high reactivity, and its potential applications in various fields. However, there are also some limitations to using Z-CPM. For example, it is highly reactive and can be difficult to handle. It is also relatively unstable and can undergo several chemical reactions, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on Z-CPM. One area of research is the development of new synthetic methods for Z-CPM and its derivatives. Another area of research is the investigation of its potential as an anti-inflammatory and anti-cancer agent. Additionally, there is potential for Z-CPM to be used in the development of new materials, such as polymers and liquid crystals. Further research is needed to fully understand the potential applications of Z-CPM in various fields.
In conclusion, Z-CPM is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and high reactivity make it an attractive starting material for the synthesis of various compounds. Z-CPM has also shown potential as an anti-inflammatory and anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Z-CPM can be synthesized through a variety of methods, including the reaction of cyclopentadiene with crotonaldehyde. This reaction is carried out under acidic conditions, and the product is then purified through distillation. Another method involves the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, followed by dehydration to yield Z-CPM. The synthesis of Z-CPM is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Z-CPM has been the subject of several scientific studies due to its potential applications in various fields. In organic chemistry, Z-CPM is used as a starting material for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Z-CPM has also shown potential as an anti-inflammatory agent, and several studies have investigated its effect on inflammation in animal models.
Propiedades
| 17190-71-5 | |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
Clave InChI |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
SMILES isomérico |
C/C=C\CC1=C(CCC1=O)C |
SMILES |
CC=CCC1=C(CCC1=O)C |
SMILES canónico |
CC=CCC1=C(CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)













